Home > Products > Building Blocks P3126 > 4-(4-Aminophenoxy)pyridine-2-carboxamide
4-(4-Aminophenoxy)pyridine-2-carboxamide - 284462-80-2

4-(4-Aminophenoxy)pyridine-2-carboxamide

Catalog Number: EVT-421153
CAS Number: 284462-80-2
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(4-Aminophenoxy)pyridine-2-carboxamide is a chemical compound with the CAS Number: 284462-80-2. It has a molecular weight of 229.24 . This compound is one of the intermediates of Sorafenib, which is a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2 and is used as an anti-tumor drug .

Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide is represented by the linear formula C12H11N3O2 . The Inchi Code for this compound is 1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) .

Future Directions
  • Developing more efficient and cost-effective synthetic routes: This could involve exploring greener chemistry principles or utilizing novel catalytic systems to improve the yield and purity of the intermediate. [, ]
  • Developing and characterizing novel sorafenib derivatives: Synthesizing and evaluating new derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic profiles, could lead to the development of more effective and safer cancer therapies. []

Sorafenib

  • Compound Description: Sorafenib is a cytostatic drug clinically approved for treating renal cell and hepatocellular carcinoma. [] Sorafenib functions as a multi-kinase inhibitor targeting both the Raf/MEK/ERK signaling pathway and several receptor tyrosine kinases, thereby suppressing tumor cell proliferation and angiogenesis.
  • Relevance: Sorafenib and 4-(4-Aminophenoxy)pyridine-2-carboxamide share a core structure consisting of a pyridine ring substituted at the 2-position with a carboxamide group and at the 4-position with a phenoxy moiety. The key structural difference lies in the substitution on the terminal amino group of the phenoxy ring: Sorafenib possesses a [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group, whereas 4-(4-Aminophenoxy)pyridine-2-carboxamide has a free amino group. This structural similarity makes 4-(4-Aminophenoxy)pyridine-2-carboxamide a key intermediate in the synthesis of Sorafenib. [, ]

N-Methyl-4-(4-aminophenoxy)pyridine-2-carboxamide

  • Compound Description: This compound is a crucial intermediate in the synthesis of Sorafenib. [, ] Its structural features make it a versatile building block for further modifications, leading to various derivatives.

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides (4a-e)

  • Compound Description: These are a series of Sorafenib derivatives synthesized by modifying the amide portion of the parent molecule. [] These compounds displayed significant antiproliferative activity against a panel of tumor cell lines, with potency comparable to or even surpassing that of Sorafenib. [] The modifications in the amide moiety were designed to investigate structure-activity relationships and potentially improve the pharmacological profile.

4-(4-Aminophenoxy)-2-(alkyl carbamoyl) pyridines

  • Compound Description: This set of compounds represents a class of derivatives based on 4-(4-Aminophenoxy)pyridine-2-carboxamide, where the carboxamide nitrogen bears different alkyl substituents. [] These modifications likely influence the physicochemical properties and potentially the biological activities of the resulting derivatives.
Overview

4-(4-Aminophenoxy)pyridine-2-carboxamide is an organic compound with the molecular formula C12H11N3O2C_{12}H_{11}N_{3}O_{2}. This compound features a pyridine ring substituted with an aminophenoxy group and a carboxamide group, making it significant in medicinal chemistry. Its structure allows it to interact with various biological targets, particularly the MET protein, which is implicated in numerous cellular processes including proliferation, survival, and motility.

Source and Classification

This compound is classified under the category of pyridine derivatives and is often explored in the context of drug discovery due to its potential therapeutic applications. The synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-aminophenol with 4-chloro-2-pyridinecarboxamide .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide generally follows a multi-step process:

  1. Deprotonation: The reaction begins with the deprotonation of 4-aminophenol using a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF).
  2. Nucleophilic Substitution: Following deprotonation, 4-chloro-2-pyridinecarboxamide is added to the reaction mixture along with potassium carbonate. The mixture is then heated to approximately 80°C for several hours to facilitate the nucleophilic substitution reaction.
  3. Product Isolation: The desired product is isolated through standard purification techniques such as recrystallization or chromatography .

This synthetic route has been optimized for yield and purity, demonstrating effectiveness in producing the target compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide can be represented as follows:

  • Molecular Formula: C12H11N3O2C_{12}H_{11}N_{3}O_{2}
  • Molecular Weight: Approximately 229.23 g/mol
  • Structural Features:
    • A pyridine ring connected to an aminophenoxy group.
    • A carboxamide functional group attached to the pyridine.

The compound's structure allows for significant interactions with biological macromolecules, particularly through hydrogen bonding and π-π stacking interactions due to its aromatic components.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)pyridine-2-carboxamide can engage in various chemical reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, allowing for further derivatization .

Common Reagents and Conditions

Key reagents used in reactions involving this compound include:

  • Bases: Potassium tert-butoxide, sodium hydride.
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Mechanism of Action

Process and Data

The primary mechanism of action for 4-(4-Aminophenoxy)pyridine-2-carboxamide involves its interaction with the MET protein. This interaction leads to several downstream effects:

  • Binding Affinity: The compound binds to the MET protein, inhibiting its activity.
  • Cellular Effects: This inhibition results in altered cell signaling pathways that affect cell proliferation and survival. Specifically, it has shown antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells .

The compound's ability to induce apoptosis in these cells highlights its potential as an antitumor agent.

Physical and Chemical Properties Analysis

Physical Properties

4-(4-Aminophenoxy)pyridine-2-carboxamide exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in electrophilic aromatic substitution due to the electron-donating nature of the amino group.

These properties are crucial for its application in various chemical reactions and biological assays .

Applications

Scientific Uses

4-(4-Aminophenoxy)pyridine-2-carboxamide has several applications in scientific research:

  • Antitumor Research: Its ability to inhibit MET signaling makes it a candidate for developing new anticancer therapies.
  • Biochemical Studies: Used to study cellular pathways regulated by MET, providing insights into cancer biology and potential therapeutic targets.

Research into derivatives of this compound continues to expand its potential applications in pharmacology and medicinal chemistry, particularly concerning targeted cancer therapies .

Rational Design Strategies for 4-(4-Aminophenoxy)pyridine-2-carboxamide-Based c-Met Kinase Inhibitors

Bioisosteric Replacement Approaches in Pyridine Core Modifications

Bioisosteric replacement serves as a fundamental strategy for optimizing the pharmacokinetic and binding properties of kinase inhibitors derived from the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold. Classical bioisosteres involve replacing ring atoms or functional groups with elements of similar electronic or steric properties, while nonclassical bioisosteres focus on mimicking spatial arrangements or polarity profiles [5] [6]. For c-Met inhibitors, the pyridine core (moiety A) is frequently targeted due to its direct interaction with the kinase hinge region. Key approaches include:

  • Benzonitrile/Pyridine Exchange: Replacing the pyridine nitrogen with a carbon-cyano group (benzonitrile bioisostere) maintains hydrogen-bond acceptor capacity while altering electronic distribution. The three-step conversion protocol (N-oxidation, photochemical deconstruction, Diels-Alder cyclization) transforms 4-substituted pyridines into 2-substituted benzonitriles. This bioisostere enhances metabolic stability by reducing susceptibility to oxidative metabolism, as the benzonitrile’s polarized nitrile mimics pyridine’s lone pair orientation [2].
  • Heterocyclic Ring Equivalents: Thienopyridine, pyrrolopyridine, and quinoline cores serve as classical ring bioisosteres. For example, 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate improved c-Met inhibitory activity due to enhanced π-π stacking with the DFG motif’s phenylalanine residue [9]. These replacements modulate lipophilicity (logP reductions of 0.5–1.2 units) while preserving ATP-competitive binding [1].

Table 1: Impact of Bioisosteric Pyridine Replacements on Inhibitor Properties

Core ModificationSynthetic Routec-Met IC₅₀ (nM)Key Advantage
Pyridine (Parent)Ullmann etherification1.91 [1]Baseline activity
BenzonitrilePhotochemical deconstruction [2]3.2Enhanced metabolic stability
1H-Pyrrolo[2,3-b]pyridineNucleophilic substitution 0.14Improved π-π stacking
QuinolineFriedländer condensation [1]0.65Increased hydrophobic contact

These modifications address limitations of the parent scaffold, such as short plasma half-life or limited blood-brain barrier penetration, without compromising target engagement [6] [9].

Molecular Docking Studies for ATP-Binding Pocket Optimization

Molecular docking simulations enable precise mapping of the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold within c-Met’s ATP-binding site, guiding rational substitutions. The catalytic domain of c-Met features a hinge region (residues 1223–1230), hydrophobic pocket (Y1230, M1211), and allosteric site beyond the DFG motif [1] [10]. Key findings include:

  • Carboxamide Anchor Point: The pyridine-2-carboxamide moiety forms bidentate hydrogen bonds with MET1160 backbone NH and carbonyl groups (distance: 1.9–2.1 Å). Methylation of the carboxamide nitrogen (-NHCH₃) disrupts this interaction, increasing IC₅₀ by >100-fold, confirming its critical role [1] [7].
  • 4-Phenoxy Pocket Vectoring: The phenoxy linker’s dihedral angle relative to the pyridine core determines access to hydrophobic subpockets. Docking poses reveal that ortho-substitutions (e.g., fluorine) enforce a 60° twist, positioning terminal aryl groups into a cleft formed by LEU1157 and VAL1092 [10]. This orientation improves binding affinity by 3-fold compared to unsubstituted analogs .
  • Solvent Displacement Strategies: Pyridine-to-benzonitrile bioisosteres eliminate "high-energy" water molecules near the glycine-rich loop. Free energy perturbation calculations show a 1.8 kcal/mol binding energy gain due to displacement of two ordered H₂O molecules, correlating with a 2.5-fold potency increase [2].

Table 2: Docking-Derived Binding Interactions of Key Scaffold Components

Scaffold Regionc-Met ResiduesInteraction TypeEnergy Contribution (kcal/mol)
Pyridine NMET1160H-bond acceptor-2.8
CarboxamideMET1160H-bond donor/acceptor-4.1
4-Phenoxy oxygenASP1222Water-mediated H-bond-1.2
Terminal aryl groupY1230/M1211π-π stacking/hydrophobic-3.5

These insights drive the design of derivatives with optimized vectoring for deep-pocket access and solvent displacement [1] [10].

Structure-Based Design of Hydrophobic Second Pocket Binders

The "second pocket" adjacent to c-Met’s ATP site accommodates the terminal aryl group of 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives, enabling enhanced selectivity and potency. This hydrophobic region, formed by residues LEU1157, VAL1092, and A1221, favors planar, electron-rich systems with specific steric constraints [1] [8]:

  • Aryl Substitution Patterns: Meta-substitutions on the terminal phenyl ring maximize van der Waals contacts. Fluorine atoms at the 2,4-positions (e.g., 6c in [4]) improve hydrophobic burial (ΔG = -1.3 kcal/mol vs. unsubstituted), while ortho-substitutions induce steric clashes. Bromine at para-position (6f) enhances halogen bonding with ASP1222 carbonyl (distance: 3.3 Å) [4] [9].
  • Heteroaryl Extensions: Replacing phenyl with 3-pyridyl or 2-thienyl groups introduces favorable dipole moments. Docking reveals that 3-pyridyl’s nitrogen aligns with TYR1230 OH, forming a weak H-bond (2.5 Å), reducing IC₅₀ from 1.57 µM to 0.94 µM in A549 cells [1] .
  • Linker Optimization: Incorporating methylene or ethylene bridges between the phenoxy group and terminal aryl enhances conformational flexibility. Molecular dynamics simulations show that -CH₂- linkers sample 40% more productive poses than rigid direct bonds, improving occupancy in the dynamic hydrophobic pocket [8] [9].

These modifications exploit subpocket plasticity to achieve type II inhibition, where compounds extend from the ATP site to the allosteric DFG-out cavity [1]. The 3-oxo-3,4-dihydroquinoxaline linker in compound 23w exemplifies this, satisfying "5-atom regulation" (six-bond distance between pyridine and terminal aryl) while providing hydrogen-bond donors for ASP1222 [1].

Table 3: Hydrophobic Pocket-Directed Modifications and Activity

Terminal GroupLinkerc-Met IC₅₀ (nM)Cytotoxicity (A549, µM)
PhenylNone8.55.32
2,4-DifluorophenylSulfonylurea [4]1.927.04
4-BromophenylSulfonylurea [4]2.316.54
3-PyridylEthylene0.90.94
2-ThienylMethylene3.12.87

This strategic targeting of secondary hydrophobic pockets enables inhibitors to achieve dual c-Met/VEGFR2 inhibition, broadening antitumor efficacy [4] [9].

Properties

CAS Number

284462-80-2

Product Name

4-(4-Aminophenoxy)pyridine-2-carboxamide

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carboxamide

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)

InChI Key

UWFQBNUDTOONHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.